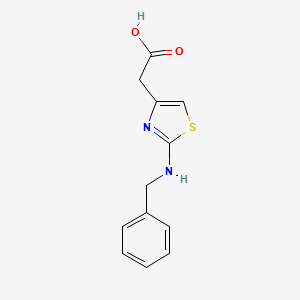

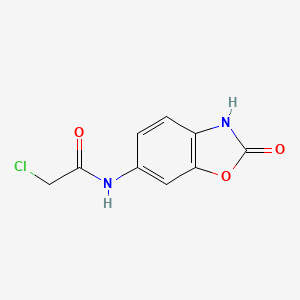

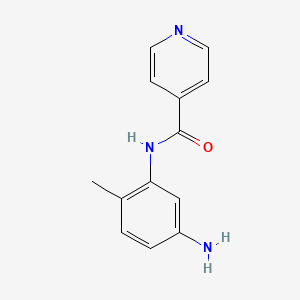

![molecular formula C9H6Cl2F3NO B1299568 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide CAS No. 351-33-7](/img/structure/B1299568.png)

2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

Übersicht

Beschreibung

The compound 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is a chlorinated acetamide with a trifluoromethyl group and additional chlorine substituents on the aromatic ring. While the specific compound is not directly studied in the provided papers, related chlorinated acetamides and their derivatives have been synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to the compound .

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the acylation of an aromatic amine with an appropriate acyl chloride. For instance, N-(2,6-dichloro-4-trifluoromethylphenyl)acetamide was synthesized from the reaction of 2,6-dichloro-4-trifluoromethylaniline with POCl3 in acetate . Similarly, 2-chloro-N-methyl-N-phenyl-acetamide was synthesized through acetylation of N-methylaniline with chloracetyl chloride . These methods suggest that the synthesis of 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide could potentially be achieved through a similar acylation reaction using the corresponding chlorinated aniline and chloroacetyl chloride.

Molecular Structure Analysis

The molecular structures of chlorinated acetamides are often characterized by X-ray crystallography, NMR spectroscopy, and IR spectroscopy. For example, the crystal structure of N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide was determined, revealing dihedral angles between the acetamide group and the substituted benzene ring . The structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides were also investigated, showing a 'V' shaped conformation . These analyses provide a basis for predicting the molecular structure of 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide, which would likely exhibit similar geometric parameters and intramolecular interactions.

Chemical Reactions Analysis

The reactivity of chlorinated acetamides can be influenced by the presence of electron-withdrawing groups such as the trifluoromethyl group. The chemical reactions of these compounds are not extensively discussed in the provided papers, but it can be inferred that the electron-withdrawing effects would affect the reactivity of the amide group and the aromatic ring, potentially influencing reactions such as nucleophilic substitution or further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated acetamides, such as melting points, solubility, and stability, are determined by their molecular structure. For instance, the crystal packing of N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide is stabilized by hydrogen bonds and weak intermolecular interactions . The presence of halogen atoms and the trifluoromethyl group in 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide would likely result in similar stabilizing interactions, affecting its physical properties and solubility. Additionally, the optical properties of 2-Chloro-N-(2,4-dinitrophenyl) acetamide were investigated using UV-vis spectrophotometry, showing solvatochromic effects . This suggests that 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide may also exhibit solvatochromism, which could be useful in applications such as sensing or molecular recognition.

Wissenschaftliche Forschungsanwendungen

-

Trifluoromethyl Group-Containing Drugs

- Field : Pharmaceutical Chemistry

- Application : Trifluoromethyl group-containing drugs have been approved by the FDA over the last 20 years . This includes potential drug molecules that incorporate CF3 .

- Methods : The synthesis of these drugs often begins with widely available materials like 2-bromoacetic acid and 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine .

- Results : These drugs have shown numerous pharmacological activities .

-

Trifluoromethylpyridines in Agrochemicals and Pharmaceuticals

- Field : Agrochemical and Pharmaceutical Industries

- Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries .

- Methods : The synthesis of TFMP derivatives often involves the conversion of 2-chloro-3-(trifluoromethyl)pyridine .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2F3NO/c10-4-8(16)15-5-1-2-7(11)6(3-5)9(12,13)14/h1-3H,4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFFFBHOVGWZKNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CCl)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10367999 | |

| Record name | 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide | |

CAS RN |

351-33-7 | |

| Record name | 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

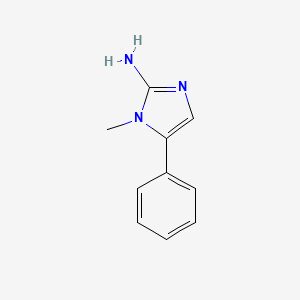

![8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1299495.png)

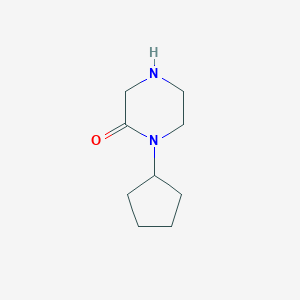

![1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid](/img/structure/B1299505.png)

![1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid](/img/structure/B1299506.png)

![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B1299510.png)

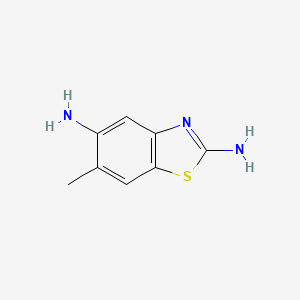

![2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1299521.png)